molecular formula C24H15N3O3S B13822729 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide

Cat. No.: B13822729
M. Wt: 425.5 g/mol
InChI Key: XNHCOTWSIZBCAG-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction.

    Formation of the Benzothiazole Group: The benzothiazole group can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the benzodioxole and benzothiazole groups to the quinoline core using amide bond formation techniques such as peptide coupling reagents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline, benzodioxole, or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for targeting specific diseases or conditions.

    Industry: As a component in the development of advanced materials or chemical sensors.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, cellular assays, and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide: can be compared with other quinoline derivatives, benzodioxole derivatives, and benzothiazole derivatives.

    Examples: Quinine, quinacrine, benzodioxole-based natural products, benzothiazole-based drugs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H15N3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(1,3-benzothiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C24H15N3O3S/c28-23(27-24-26-18-7-3-4-8-22(18)31-24)16-12-19(25-17-6-2-1-5-15(16)17)14-9-10-20-21(11-14)30-13-29-20/h1-12H,13H2,(H,26,27,28)

InChI Key

XNHCOTWSIZBCAG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=NC6=CC=CC=C6S5

Origin of Product

United States

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